molecular formula C18H21NO B1520927 3-(4-Benzylphenoxy)piperidine CAS No. 946681-24-9

3-(4-Benzylphenoxy)piperidine

Cat. No.: B1520927
CAS No.: 946681-24-9
M. Wt: 267.4 g/mol
InChI Key: OIWXGWDXIVFCBN-UHFFFAOYSA-N
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Description

3-(4-Benzylphenoxy)piperidine is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group attached to the para position of the phenyl ring, which is further connected to the piperidine ring via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylphenoxy)piperidine typically involves the following steps:

  • Benzyl Bromination: The starting material, benzyl alcohol, is converted to benzyl bromide using bromine in the presence of a catalyst such as iron(III) bromide.

  • Phenol Etherification: The benzyl bromide is then reacted with phenol under basic conditions (e.g., sodium hydroxide) to form benzyl phenyl ether.

  • Piperidine Formation: The benzyl phenyl ether is subsequently reacted with piperidine in the presence of a strong base (e.g., potassium tert-butoxide) to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Benzylphenoxy)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding hydroxyl derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of this compound.

  • Reduction Products: Piperidine derivatives with reduced functional groups.

  • Substitution Products: Substituted piperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Modulation
One of the primary applications of 3-(4-benzylphenoxy)piperidine derivatives is their role as selective antagonists for the dopamine D4 receptor (D4R). Research indicates that these compounds can significantly influence dopamine signaling pathways, which are crucial in treating conditions such as Parkinson's disease and schizophrenia. A study highlighted the discovery of several D4R selective compounds with improved stability and selectivity compared to previous antagonists, demonstrating their potential as therapeutic agents for managing L-DOPA-induced dyskinesias in Parkinson's patients .

Monoamine Releasing Agents
Compounds related to this compound have also been studied for their monoamine releasing properties. For instance, 4-benzylpiperidine, a structural analog, acts as a monoamine releasing agent with a notable preference for dopamine over serotonin. It has shown efficacy in releasing norepinephrine, which could have implications for treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of piperidine derivatives has provided insights into optimizing their pharmacological properties. A comprehensive study synthesized numerous analogs of piperidine-based compounds to evaluate their potency and selectivity as D4R antagonists. The findings revealed that modifications to the benzyl group significantly affected receptor affinity and selectivity, leading to the identification of several promising candidates for further development .

Case Studies

Case Study 1: D4R Antagonist Development
In a recent study, researchers synthesized a series of this compound derivatives and assessed their binding affinity to D4R. The most potent compound exhibited a Ki value of 134 nM, demonstrating significant selectivity over other dopamine receptors. This study emphasizes the potential of these compounds in developing new treatments for neuropsychiatric disorders .

Case Study 2: Analgesic Properties
Another investigation focused on dual piperidine-based ligands targeting histamine H3 and sigma-1 receptors for pain management. The study found that certain derivatives exhibited broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting that modifications to the piperidine scaffold can yield compounds with therapeutic potential for pain relief .

Table 1: Summary of Key Findings on D4R Antagonists

CompoundKi Value (nM)Selectivity RatioStability (Human Liver Microsomes)
This compound Derivative A134>30-fold vs other DRsImproved
This compound Derivative B167>30-fold vs other DRsModerate
This compound Derivative C96>30-fold vs other DRsHigh

Table 2: Monoamine Release Efficacy

CompoundEC50 (nM) DAEC50 (nM) NEEC50 (nM) 5-HT
4-Benzylpiperidine10941.45246

Mechanism of Action

3-(4-Benzylphenoxy)piperidine is structurally similar to other benzyl-substituted piperidine derivatives, such as 3-(4-methylphenoxy)piperidine and 3-(4-phenylphenoxy)piperidine. its unique benzyl group at the para position of the phenyl ring imparts distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Comparison with Similar Compounds

  • 3-(4-Methylphenoxy)piperidine

  • 3-(4-Phenylphenoxy)piperidine

  • 3-(4-Fluorophenoxy)piperidine

  • 3-(4-Chlorophenoxy)piperidine

Biological Activity

3-(4-Benzylphenoxy)piperidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzylphenoxy group. This structural motif is significant as it contributes to the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and various receptors:

  • Acetylcholinesterase Inhibition : Similar compounds have been found to inhibit acetylcholinesterase (AChE), which can enhance cholinergic transmission and potentially alleviate memory deficits associated with Alzheimer’s disease .
  • Receptor Binding : The piperidine moiety plays a crucial role in binding to histamine H3 and sigma-1 receptors, which are involved in nociceptive and neuropathic pain pathways .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target IC50 (µM) Reference
Acetylcholinesterase InhibitionAChE11.7
Antiproliferative ActivityCancer Cells (e.g., MDA-MB-231)19.9 - 75.3
Analgesic ActivityHistamine H3/Sigma-1 Receptors< 10
Antiviral ActivityCVB-2, HSV-1Moderate

Case Studies

  • Antiproliferative Effects :
    A study investigated the antiproliferative effects of benzoylpiperidine derivatives, including this compound, on various cancer cell lines. The compound exhibited significant activity against breast (MDA-MB-231 and MCF-7) and ovarian cancer cells, suggesting potential for further development as an anticancer agent .
  • Neuroprotective Properties :
    Research has shown that piperidine derivatives can enhance cholinergic transmission through AChE inhibition. This property was linked to improvements in cognitive function in animal models, indicating that this compound may have neuroprotective effects relevant to neurodegenerative diseases .
  • Pain Management :
    In vivo studies demonstrated that derivatives of piperidine, including this compound, exhibited analgesic properties through dual receptor interactions (H3 and sigma-1). These findings support the potential use of this compound in pain management therapies .

Properties

IUPAC Name

3-(4-benzylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-5-15(6-3-1)13-16-8-10-17(11-9-16)20-18-7-4-12-19-14-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXGWDXIVFCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663040
Record name 3-(4-Benzylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-24-9
Record name 3-(4-Benzylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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